(-)-Dihydrocarveol: A Technical Guide to its Chemical Properties and Structure
(-)-Dihydrocarveol: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and structural features of (-)-Dihydrocarveol. The information is compiled from various scientific sources and is intended to support research and development activities. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided for key characterization methods.
Chemical Structure and Identification
(-)-Dihydrocarveol, a p-menthane (B155814) monoterpenoid, is the dihydro derivative of carveol.[1] Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropenyl group. The stereochemistry of the chiral centers is crucial for its specific properties.
The IUPAC name for the specific enantiomer (-)-Dihydrocarveol is (1R,2R,5R)-2-methyl-5-(1-methylethenyl)cyclohexanol.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (1R,2R,5R)-2-methyl-5-(1-methylethenyl)cyclohexanol |
| Synonyms | (1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol, l-Dihydrocarveol |
| CAS Number | 20549-47-7[2] |
| Molecular Formula | C₁₀H₁₈O[2] |
| Molecular Weight | 154.25 g/mol [2] |
| InChI Key | KRCZYMFUWVJCLI-OPRDCNLKSA-N |
| SMILES | C[C@@H]1CC--INVALID-LINK--C(C)=C |
Physicochemical Properties
(-)-Dihydrocarveol is a colorless to pale straw-colored liquid with a sweet-woody and somewhat spicy odor. It is a combustible liquid and should be handled with appropriate safety precautions.
Table 2: Physicochemical Data for (-)-Dihydrocarveol
| Property | Value |
| Boiling Point | 224-225 °C (lit.) |
| Density | 0.926 g/mL at 20 °C (lit.) |
| Refractive Index (n20/D) | 1.476-1.479 |
| Optical Activity ([α]20/D) | -20±1°, neat |
| Flash Point | 90 °C (194 °F) - closed cup |
| Vapor Pressure | 0.1 mm Hg at 20 °C |
| Water Solubility | 426.5 mg/L at 25 °C (estimated) |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (-)-Dihydrocarveol. Below are key spectroscopic data points.
Table 3: Spectroscopic Data for Dihydrocarveol Isomers
| Spectroscopic Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 4.70 (m, 2H, =CH₂), 3.42 (m, 1H, CH-OH), 2.0-1.2 (m, 8H, ring protons), 1.74 (s, 3H, =C-CH₃), 0.92 (d, 3H, CH-CH₃) (Predicted and literature values for related isomers) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 149.8 (C=CH₂), 109.0 (C=CH₂), 76.8 (CH-OH), 44.5, 40.9, 40.4, 33.6, 31.5 (ring carbons), 21.2 (CH-CH₃), 18.7 (=C-CH₃) (Values for (1R,2R,4R)-dihydrocarveol) |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 136 (M-H₂O)⁺, 121, 107, 93, 81 |
| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): ~3370 (O-H stretch), ~2920 (C-H stretch), ~1645 (C=C stretch), ~885 (C=CH₂ bend) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of (-)-Dihydrocarveol.
Synthesis of (-)-Dihydrocarveol from (-)-Carvone
Objective: To synthesize (-)-Dihydrocarveol by the stereoselective reduction of the carbonyl group of (-)-Carvone.
Materials:
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(-)-Carvone
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Sodium borohydride (B1222165) (NaBH₄)
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Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve (-)-Carvone in methanol in a round-bottom flask equipped with a magnetic stir bar.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (-)-Dihydrocarveol.
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The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Characterization Protocols
Objective: To confirm the structure of the synthesized (-)-Dihydrocarveol.
Instrumentation: 500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
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¹H NMR: Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
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¹³C NMR: Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 5-second relaxation delay, and 1024 scans.
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Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Objective: To assess the purity and confirm the molecular weight of the synthesized (-)-Dihydrocarveol.
Instrumentation: GC-MS system with a capillary column (e.g., DB-5 or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent such as diethyl ether or dichloromethane.
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GC Conditions:
-
Injector Temperature: 250 °C
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Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: 40-400 amu.
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Ion Source Temperature: 230 °C.
-
-
Analysis: Inject the sample and acquire the data. Compare the resulting mass spectrum with a reference spectrum if available.
Biological Activity and Metabolism
While research into the specific interactions of (-)-Dihydrocarveol with mammalian signaling pathways is limited in publicly available literature, some studies have explored its metabolism in microorganisms. One such pathway is the degradation of dihydrocarveol by Rhodococcus erythropolis.
Microbial Metabolism of Dihydrocarveol
The following diagram illustrates the metabolic pathway of dihydrocarveol in Rhodococcus erythropolis. This bacterium can utilize dihydrocarveol as a sole source of carbon and energy.
